molecular formula C12H17NO B472569 N-isobutyl-3-methylbenzamide CAS No. 349096-54-4

N-isobutyl-3-methylbenzamide

Cat. No.: B472569
CAS No.: 349096-54-4
M. Wt: 191.27g/mol
InChI Key: NIHPGNMGODURLK-UHFFFAOYSA-N
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Description

N-isobutyl-3-methylbenzamide is an organic compound belonging to the amide class. It is characterized by the presence of an isobutyl group attached to the nitrogen atom and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-isobutyl-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with isobutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as copper-based metal-organic frameworks can be employed to promote oxidative couplings, resulting in high conversion rates and yields .

Chemical Reactions Analysis

Types of Reactions: N-isobutyl-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed:

    Oxidation: 3-methylbenzoic acid.

    Reduction: N-isobutyl-3-methylbenzylamine.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

N-isobutyl-3-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-isobutyl-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • N-isobutylbenzamide
  • N-isobutyl-2-nitrobenzamide
  • N-isobutyl-4-methylbenzamide

Comparison: N-isobutyl-3-methylbenzamide is unique due to the presence of the methyl group at the 3-position on the benzene ring. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-methyl-N-(2-methylpropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9(2)8-13-12(14)11-6-4-5-10(3)7-11/h4-7,9H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHPGNMGODURLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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